![molecular formula C11H19NO5 B151279 (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 135042-17-0](/img/structure/B151279.png)
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
“(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 . It is also known as Boc-trans-D-Hyp-OMe and is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs). It can also be used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .
Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 245.27 . It is stored at -20°C for long-term storage, and at 4°C for short-term storage . It is shipped at room temperature .Scientific Research Applications
Pharmaceutical Testing
This compound is often used in pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis of For-Met-Leu-Phe-OMe (fMLF-OMe) Analogues
It is used in the synthesis of For-Met-Leu-Phe-OMe (fMLF-OMe) analogues based on Met residue replacement by 4-amino-proline scaffold .
Peptide Synthesis
The compound is used in peptide synthesis . It is a Boc protected Proline derivative, which makes it suitable for Boc solid-phase peptide synthesis .
Organic Compound Synthesis
N-Boc-Trans-4-Hydroxy-D-proline methyl ester is a valuable organic compound that could be used to synthesis 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate .
Research Use
This compound is used for research purposes . It is often used in the study of various organic reactions and in the development of new synthetic methods .
Synthesis of Neuroexcitatory Kainoids and Antifungal Echinocandins
The compound is a versatile reagent for the synthesis of neuroexcitatory kainoids and antifungal echinocandins .
Mechanism of Action
As a component of ADCs and PROTACs, this compound plays a crucial role in their mechanism of action. ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These correspond to hazards related to harmful ingestion, skin irritation, serious eye irritation, harmful inhalation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426233 | |
Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135042-17-0 | |
Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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